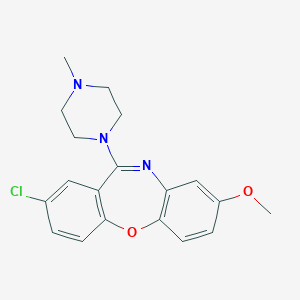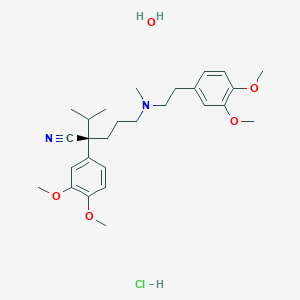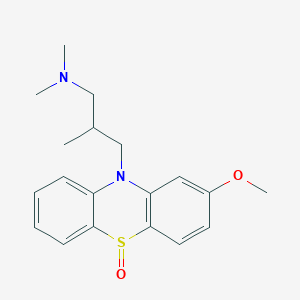
10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, 5-oxide
説明
10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, 5-oxide, also known as this compound, is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJAZGOWDHBZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990719 | |
| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxy-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7052-08-6 | |
| Record name | Methotrimeprazine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007052086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxy-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the sulfoxidation of methotrimeprazine affect its pharmacological activity?
A1: Research suggests that the introduction of the sulfoxide group to methotrimeprazine, forming methotrimeprazine sulfoxide, is the primary reason for the loss of neuroleptic potency []. This is not due to significant conformational changes in the molecule itself, but rather the presence of the sulfoxide group. While the exact mechanism is not fully elucidated in the provided research, it points towards the importance of the sulfur atom's oxidation state in binding to the dopamine receptor, which is crucial for antipsychotic activity.
Q2: What is the significance of N-monodesmethyl methotrimeprazine in methotrimeprazine therapy?
A2: N-monodesmethyl methotrimeprazine is another key metabolite of methotrimeprazine. Studies show that it exhibits pharmacological activity comparable to its parent drug and can reach significant blood concentrations in patients undergoing methotrimeprazine treatment []. This suggests that N-monodesmethyl methotrimeprazine likely contributes to both the therapeutic effects and potential side effects observed during methotrimeprazine therapy. This highlights the complexity of methotrimeprazine's pharmacological profile, as multiple active compounds are present in the body following administration.
Q3: How is methotrimeprazine sulfoxide quantified in biological samples?
A3: Methotrimeprazine and its metabolites, including methotrimeprazine sulfoxide, can be measured in various biological samples like blood, urine, bile, and vitreous humor []. Gas chromatography with a nitrogen detector is one method used to determine the concentrations of these compounds in plasma and erythrocytes []. Accurate quantification is crucial for understanding the pharmacokinetics of methotrimeprazine and its metabolites, ultimately informing dosage regimens and clinical monitoring.
Q4: What are the pharmacokinetic properties of methotrimeprazine and its sulfoxide metabolite?
A4: Methotrimeprazine is well-absorbed after oral administration, reaching peak plasma concentrations within 1 to 3 hours []. Its volume of distribution is large (23-42 L/kg body weight), indicating extensive distribution throughout the body. The biological half-life of methotrimeprazine is around 15-30 hours []. Interestingly, the sulfoxide metabolite exhibits a shorter half-life than the parent drug, approximately 30% shorter on average []. This difference in elimination kinetics highlights the importance of understanding the individual pharmacokinetic profiles of both the drug and its metabolites.
Q5: What is the significance of the different concentrations of methotrimeprazine sulfoxide observed after intramuscular versus oral administration of methotrimeprazine?
A5: Interestingly, methotrimeprazine sulfoxide is typically found in higher concentrations after oral administration of methotrimeprazine compared to intramuscular injection []. This suggests that first-pass metabolism, either in the gastrointestinal tract or during the first pass through the liver, might play a significant role in the formation of the sulfoxide metabolite. Understanding these metabolic pathways is crucial for optimizing drug delivery and potentially minimizing unwanted metabolite formation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



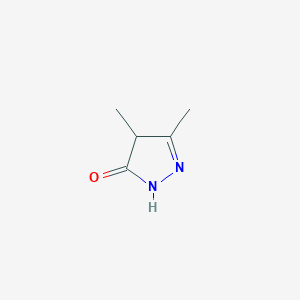
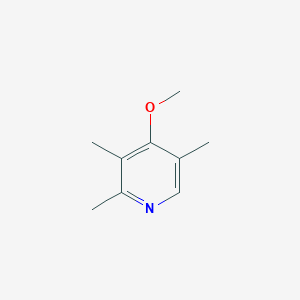
![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)
![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)
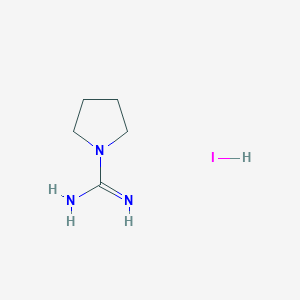
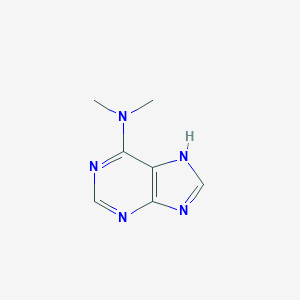
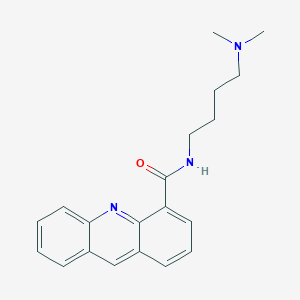

![10-hydroxy-5,9,14-trimethyl-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one](/img/structure/B21672.png)

